Amifostine
Overview
Description
Amifostine is a cytoprotective adjuvant used primarily in cancer chemotherapy and radiotherapy. It is marketed under the trade name Ethyol. This compound is known for its ability to protect normal tissues from the harmful effects of DNA-binding chemotherapeutic agents and radiation. This compound is an organic thiophosphate prodrug that is hydrolyzed in vivo to its active metabolite, which provides the cytoprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amifostine is synthesized through a multi-step process involving the reaction of 2-(3-aminopropylamino)ethanethiol with phosphorous acid. The reaction conditions typically involve the use of solvents such as methanol or ethanol and require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and yield. Techniques such as wet ball milling and jet milling are employed to produce inhalable microparticles of this compound for pulmonary drug delivery .
Chemical Reactions Analysis
Types of Reactions
Amifostine undergoes several types of chemical reactions, including:
Hydrolysis: In vivo hydrolysis by alkaline phosphatase to produce the active thiol metabolite.
Oxidation: Reacts with reactive oxygen species to scavenge free radicals.
Reduction: Reduces reactive metabolites of platinum and alkylating agents
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include alkaline phosphatase for hydrolysis and various oxidizing and reducing agents for its antioxidant properties. The reactions typically occur under physiological conditions, such as body temperature and neutral pH .
Major Products Formed
The major product formed from the hydrolysis of this compound is its active metabolite, 2-((3-aminopropyl)amino)ethanethiol (WR-1065), which is responsible for its cytoprotective effects .
Scientific Research Applications
Amifostine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study thiophosphate chemistry and hydrolysis reactions.
Biology: Investigated for its role in cellular protection mechanisms and free radical scavenging.
Medicine: Extensively used in cancer therapy to protect normal tissues from the toxic effects of chemotherapy and radiation. .
Industry: Used in the development of radioprotective agents and formulations for drug delivery systems
Mechanism of Action
Amifostine exerts its effects through several mechanisms:
Detoxification: Detoxifies reactive metabolites of platinum and alkylating agents.
Free Radical Scavenging: Scavenges free radicals to protect cells from oxidative damage.
DNA Protection: Accelerates DNA repair and inhibits apoptosis.
Cellular Hypoxia: Induces cellular hypoxia and alters gene expression
Comparison with Similar Compounds
Amifostine is unique among cytoprotective agents due to its broad-spectrum radioprotective properties. Similar compounds include:
Pilocarpine: Used to treat xerostomia but lacks the broad cytoprotective effects of this compound.
Salagen: Another treatment for xerostomia with limited cytoprotective properties.
This compound stands out for its ability to selectively protect normal tissues without reducing the efficacy of cancer treatments .
Properties
IUPAC Name |
2-(3-aminopropylamino)ethylsulfanylphosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N2O3PS/c6-2-1-3-7-4-5-12-11(8,9)10/h7H,1-6H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOQGQFVAUAYPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCSP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15N2O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59178-37-9 (di-hydrochloride salt), 63717-27-1 (monohydrate) | |
Record name | Amifostine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020537886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8022585 | |
Record name | Amifostine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Amifostine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015274 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Freely soluble in water, 1.87e+01 g/L, Water approximately 450 (mg/mL), 95% Ethanol < 0.01 (mg/mL), Chloroform < 0.01 (mg/mL), Toluene < 0.01 (mg/mL) | |
Record name | Amifostine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01143 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | AMIFOSTINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7560 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Amifostine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015274 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ETHIOFOS | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/296961%20(1992).txt | |
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Mechanism of Action |
The thiol metabolite is responsible for most of the cytoprotective and radioprotective properties of amifostine. It is readily taken up by cells where it binds to and detoxifies reactive metabolites of platinum and alkylating agents as well as scavenges free radicals. Other possible effects include inhibition of apoptosis, alteration of gene expression and modification of enzyme activity., Amifostine is a prodrug that is dephosphorylated by alkaline phosphatase to an active free sulfhydryl (thiol) metabolite (WR-1065). The pharmacologically active free sulfhydryl is believed to bind to and detoxify cytotoxic platinum-containing metabolites of cisplatin and scavenge free radicals induced by the drug. Cytoprotection against cisplatin-induced toxicity appears to result from prevention and/or, to a lesser extent, reversal of DNA platination by the drug (cisplatin-DNA adducts). Healthy cells appear to be protected preferentially because of the increased cellular uptake of amifostine and more rapid generation of the active free sulfhydryl metabolite in these cells compared with malignant cells. Because healthy cells have better perfusion, higher capillary alkaline phosphatase activity, and higher pH than malignant cells, and actively concentrate amifostine while malignant cells absorb the drug passively, there is increased cellular uptake of amifostine and more rapid generation of the free active sulfhydryl; therefore, compared with malignant cells, healthy cells appear to be selectively protected by amifostine against cisplatin-induced cytotoxicity., Similar to the drug's chemoprotection, amifostine's radioprotective effect may occur preferentially in healthy rather than malignant cells secondary to the drug's increased cellular uptake and conversion to the active sulfhydryl. Amifostine's radioprotectant effect appears to be mediated at least in part by removal of oxygen from tissues. Sulfhydryl compounds such as amifostine also appear to protect cells from the cytotoxic effects of radiation by scavenging hydroxyl radicals and repairing radiation-induced DNA radicals through donation of hydrogen., Amifostine can lower serum calcium concentrations, including total, ionized, and ultrafilterable calcium, but clinically important hypocalcemia occurs rarely during cytoprotective therapy with the drug. The hypocalcemic effect of amifostine appears to result from inhibition of parathyroid hormone secretion and bone resorption and from facilitation of urinary calcium excretion., Amifostine (WR-2721) is an inorganic thiophosphate-cytoprotective agent developed to selectively protect normal tissues against the toxicity of chemotherapy and radiation. We have previously shown that amifostine protects both chicken embryo chorioallantoic membrane (CAM) vessels and cells from the effects of X-rays. In the present work, we studied the effect of amifostine on angiogenesis in vivo, using the CAM model. Amifostine decreased the number of CAM vessels in a dose-dependent manner, without being toxic for the tissue. It also decreased the mRNA levels of both vascular endothelial growth factor (VEGF) isoforms VEGF(165) and VEGF(190), 6 and up to 48 hr after its application onto the CAM. Similarly, it decreased the mRNA levels of inducible nitric-oxide synthase, 24 and 48 hr after drug application. Furthermore, amifostine decreased the deposited amounts of laminin and collagen I 24 hr after its application, without affecting the expression of the corresponding genes. The protein amounts and activity of matrix metalloproteinase-2 were not affected, whereas the expression of the corresponding gene was decreased up to 48 hr after drug application. Finally, the activity of plasmin was increased 6 hr after amifostine application and remained increased at later time points. These findings suggest that amifostine alters the expression of several molecules implicated in the angiogenesis process and affects the composition of the extracellular matrix in a way that leads to inhibition of angiogenesis. Such an antiangiogenic action of amifostine, together with its radioprotective effects, further supports its use in combination with radiotherapy for increased therapeutic efficacy., For more Mechanism of Action (Complete) data for AMIFOSTINE (7 total), please visit the HSDB record page. | |
Record name | Amifostine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01143 | |
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Record name | AMIFOSTINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7560 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline powder | |
CAS No. |
20537-88-6 | |
Record name | Amifostine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20537-88-6 | |
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Record name | Amifostine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020537886 | |
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Record name | Amifostine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01143 | |
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Record name | amifostine | |
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Record name | amifostine | |
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Record name | Amifostine | |
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Record name | 2-(3-aminopropyl)aminoethyl phosphorothioate | |
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Record name | AMIFOSTINE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | AMIFOSTINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7560 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Amifostine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015274 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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